molecular formula C11H7ClN2O3S B13844692 3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid

3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid

Cat. No.: B13844692
M. Wt: 282.70 g/mol
InChI Key: ARJDSWQFSYUNSW-UHFFFAOYSA-N
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Description

3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxylic acid group at the 2-position and an amide linkage to a 5-chloro-2-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 5-chloro-2-thiophenecarbonyl chloride and 2-aminopyridine-3-carboxylic acid in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures (0-5°C) to prevent side reactions.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: An isomer with the carboxyl group at the 3-position.

    Isonicotinic Acid: An isomer with the carboxyl group at the 4-position.

    Picloram: A compound with a similar pyridine ring structure but different substituents.

Uniqueness

3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid is unique due to the presence of both the 5-chloro-2-thienyl group and the pyridine-2-carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7ClN2O3S

Molecular Weight

282.70 g/mol

IUPAC Name

3-[(5-chlorothiophene-2-carbonyl)amino]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H7ClN2O3S/c12-8-4-3-7(18-8)10(15)14-6-2-1-5-13-9(6)11(16)17/h1-5H,(H,14,15)(H,16,17)

InChI Key

ARJDSWQFSYUNSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)NC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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